molecular formula C6H10Cl2N2O2 B581283 3-Amino-5-methoxypyridin-4-ol dihydrochloride CAS No. 1105675-64-6

3-Amino-5-methoxypyridin-4-ol dihydrochloride

Cat. No. B581283
CAS RN: 1105675-64-6
M. Wt: 213.058
InChI Key: RTBYMINMIKBMNR-UHFFFAOYSA-N
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Description

3-Amino-5-methoxypyridin-4-ol dihydrochloride, also known as AMPPC, is an organic molecule with a molecular formula of C7H10Cl2N2O2. It is a white, crystalline solid with a melting point of 207 °C and a boiling point of 383 °C. It is soluble in water and alcohol, and has a pKa of 6.1. AMPPC is a versatile compound that is used in a variety of scientific research applications.

Scientific Research Applications

Structural Modifications in Drug Development

Research by Palmer et al. (2012) explored the structural modifications of a compound containing 3-methoxy-2-aminopyridine, aiming to reduce its mutagenic potential and drug-drug interactions in drug development. This study highlights the importance of modifying chemical structures, like those of 3-Amino-5-methoxypyridin-4-ol dihydrochloride, to enhance drug safety and efficacy (Palmer et al., 2012).

Antimalarial Drug Research

In the field of antimalarial drugs, Barlin and Tan (1984, 1985) investigated N4-substituted 2-methoxy(and 2-hydroxy)-1,5-naphthyridin-4-amines, derived from ethyl 3-aminopyridine-2-carboxylate. Their research assessed the antimalarial activity of these compounds, suggesting potential uses in treating malaria (Barlin & Tan, 1984) (Barlin & Tan, 1985).

Voltage-Gated Potassium Channel Blockers

Rodríguez-Rangel et al. (2019, 2020) conducted studies on 4-aminopyridine derivatives, including those with methoxy groups, as blockers of voltage-gated potassium channels. This research is significant for understanding potential therapeutic applications for neurological conditions like multiple sclerosis (Rodríguez-Rangel et al., 2019) (Rodríguez-Rangel et al., 2020).

Nucleoside Synthesis

Nesnow and Heidelberger (1975) explored the synthesis of pyridine nucleosides related to 5-fluorocytosine. They isolated compounds from derivatives of 4-amino-5-fluoro-2-methoxypyridine, contributing to the development of nucleoside analogs used in cancer and antiviral therapies (Nesnow & Heidelberger, 1975) (Nesnow & Heidelberger, 1975).

Corrosion Inhibition

Research by Bentiss et al. (2009) showed that compounds with methoxy groups, like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, can act as effective corrosion inhibitors for mild steel in acidic environments. This application is crucial in industrial settings to prevent material degradation (Bentiss et al., 2009).

properties

IUPAC Name

3-amino-5-methoxy-1H-pyridin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.2ClH/c1-10-5-3-8-2-4(7)6(5)9;;/h2-3H,7H2,1H3,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBYMINMIKBMNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC=C(C1=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673831
Record name 3-Amino-5-methoxypyridin-4(1H)-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1105675-64-6
Record name 3-Amino-5-methoxypyridin-4(1H)-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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